molecular formula C13H12N2O4 B3016808 Methyl 1-(2-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate CAS No. 2007916-08-5

Methyl 1-(2-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B3016808
CAS No.: 2007916-08-5
M. Wt: 260.249
InChI Key: FIVYTLYFMSZPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(2-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methoxycarbonyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-keto esters. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the pyrazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(2-

Properties

IUPAC Name

methyl 1-(2-methoxycarbonylphenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-18-12(16)9-5-3-4-6-11(9)15-8-7-10(14-15)13(17)19-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVYTLYFMSZPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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